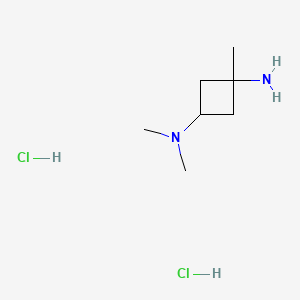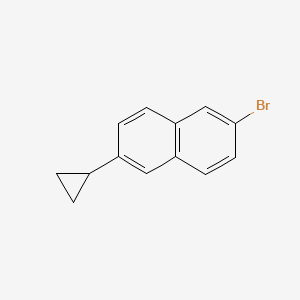![molecular formula C13H22N2O6 B13591925 Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[311]heptane-3-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of an oxalic acid moiety, a tert-butyl group, and an amino group attached to a 3-azabicyclo[311]heptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps. One common approach is the reaction of tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate with oxalic acid under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxalic acid derivatives, while substitution reactions can produce a variety of amino-substituted compounds.
Aplicaciones Científicas De Investigación
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs.
Industry: The compound’s reactivity and stability make it useful in various industrial chemical processes.
Mecanismo De Acción
The mechanism of action of oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 6-oxa-3-azabicyclo[3.1.1]heptane-3-carboxylate: Similar in structure but lacks the amino group.
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: Contains an oxo group instead of an amino group.
Uniqueness
Oxalic acid, tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to the presence of both an oxalic acid moiety and an amino group on a bicyclic framework.
Propiedades
Fórmula molecular |
C13H22N2O6 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12;3-1(4)2(5)6/h7-9H,4-6,12H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
FJHFDRTYENRFQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC(C1)C2N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





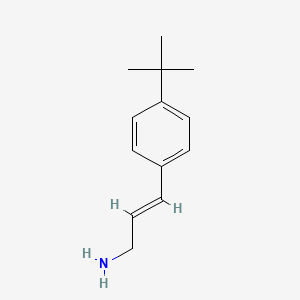
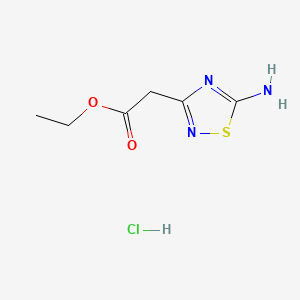
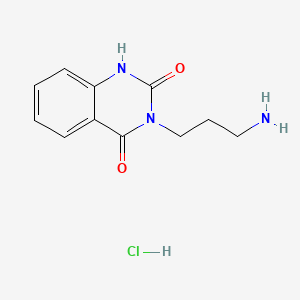

![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)


![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
